1-Benzyl-7-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Description
Introduction and Chemical Identity
Historical Development and Discovery
The development of 1-Benzyl-7-iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one emerged from broader research into pyrido-oxazine synthesis methodologies that have been actively investigated since the early 2000s. The synthetic approaches to pyrido[2,3-b]oxazin-2-ones were established through pioneering work on one-pot annulation reactions using cesium carbonate-mediated processes. These foundational studies demonstrated that pyrido[2,3-b]oxazin-2-ones could be conveniently prepared in excellent yields through annulation of substituted chloroacetamides with halo-hydroxypyridines, utilizing Smiles rearrangement as the key transformation mechanism.
The evolution of synthetic methodologies for this compound class has been marked by continuous improvements in reaction conditions and substrate scope. Microwave-assisted synthesis protocols have been developed to enhance reaction efficiency, reducing reaction times from hours to minutes while maintaining excellent yields. These advances have enabled the preparation of various substituted derivatives, including the specific benzyl and iodo-substituted variant that represents the focus of this analysis.
Research into related pyrido-oxazine systems has demonstrated the versatility of synthetic approaches, with studies showing expeditive access to 2-substituted pyridooxazin-4-ones through intramolecular oxygen-arylation reactions. The broad applicability of these methods has been demonstrated through multiple examples with various substituents, establishing the foundation for accessing more complex derivatives such as the benzyl-iodo substituted compound under discussion.
Classification within Heterocyclic Chemistry
1-Benzyl-7-iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one belongs to the extensive family of bicyclic heterocycles, specifically classified as a pyrido-oxazine derivative. Within the broader taxonomy of heterocyclic chemistry, this compound represents a fusion of two fundamental heterocyclic systems: pyridine and oxazine rings. The pyridine component provides a six-membered aromatic ring containing one nitrogen atom, while the oxazine portion contributes a six-membered ring incorporating both nitrogen and oxygen heteroatoms.
The compound can be further categorized as a substituted lactam due to the presence of the carbonyl group within the oxazine ring system. This structural feature places it within the important class of cyclic amides, which are known for their stability and diverse chemical reactivity patterns. The benzyl substitution at the nitrogen atom and the iodine substitution on the pyridine ring add additional functional group complexity, classifying this molecule as a halogenated nitrogen-benzyl derivative of the parent pyrido-oxazine system.
From a structural perspective, the compound exhibits characteristics of both electron-rich and electron-deficient aromatic systems. The pyridine ring provides electron-deficient aromatic character due to the electronegative nitrogen atom, while the benzyl substituent contributes electron-rich aromatic character through the phenyl ring. The iodine substituent further modifies the electronic properties of the pyridine ring, creating a compound with unique electronic distribution patterns that influence its chemical behavior and potential applications.
Nomenclature and Structural Terminology
The systematic nomenclature of 1-Benzyl-7-iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one follows International Union of Pure and Applied Chemistry naming conventions for fused heterocyclic systems. The name begins with the positional indicator "1-Benzyl," specifying that a benzyl group is attached to the nitrogen atom at position 1 of the oxazine ring. The "7-iodo" designation indicates that an iodine atom is substituted at position 7 of the pyridine ring system.
The core structural descriptor "pyrido[2,3-b]oxazin-2(3H)-one" provides detailed information about the ring fusion pattern and functional groups present. The "pyrido" prefix indicates the presence of a pyridine ring, while the bracketed numbers [2,3-b] specify the fusion positions between the pyridine and oxazine rings. The "oxazin" portion identifies the six-membered ring containing nitrogen and oxygen atoms at positions 1 and 4, respectively.
The suffix "2(3H)-one" indicates the presence of a carbonyl group at position 2 of the oxazine ring, with the "(3H)" notation specifying that the hydrogen atom is located at position 3. This nomenclature system provides unambiguous identification of the molecular structure and allows for precise communication of structural features among researchers and in chemical databases.
The Chemical Abstracts Service registry system employs this systematic nomenclature to ensure consistent identification across scientific literature and commercial databases. Alternative naming conventions may include simplified descriptors or trade names, but the International Union of Pure and Applied Chemistry nomenclature remains the standard for formal scientific communication.
Registration and Identification Parameters
The comprehensive identification of 1-Benzyl-7-iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one relies on multiple standardized registry systems and molecular descriptors that ensure unambiguous identification across scientific and commercial databases. These identification parameters serve as essential tools for researchers, regulatory agencies, and chemical suppliers to maintain accurate records and facilitate communication about this specific compound.
| Parameter | Value | Registry System |
|---|---|---|
| Chemical Abstracts Service Number | 1203499-40-4 | Chemical Abstracts Service |
| Molecular Formula | C₁₄H₁₁IN₂O₂ | International Union of Pure and Applied Chemistry |
| Molecular Weight | 366.15 g/mol | Calculated from atomic masses |
| Molecular Design Limited Number | MFCD13176668 | Molecular Design Limited |
| Simplified Molecular Input Line Entry | Ic1cnc2OCC(=O)N(Cc3ccccc3)c2c1 | Chemical structure representation |
Chemical Abstracts Service Registry (1203499-40-4)
The Chemical Abstracts Service registry number 1203499-40-4 serves as the unique identifier for 1-Benzyl-7-iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one within the comprehensive Chemical Abstracts Service database system. This registry number was assigned by the Chemical Abstracts Service, a division of the American Chemical Society, as part of their systematic cataloging of chemical substances. The Chemical Abstracts Service registry provides the most widely recognized system for chemical identification worldwide, with over 190 million registered substances as of current database statistics.
The Molecular Design Limited reference number MFCD13176668 serves as an additional standardized identifier for 1-Benzyl-7-iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one within the Molecular Design Limited chemical database system. Molecular Design Limited maintains one of the most comprehensive chemical structure databases used by pharmaceutical and chemical companies worldwide, providing unique identifiers that facilitate chemical information management and structure-activity relationship studies.
The Molecular Design Limited numbering system employs a hierarchical classification approach that organizes chemical structures based on molecular topology and functional group patterns. The assignment of identifier MFCD13176668 reflects the compound's classification within the broader category of heterocyclic compounds containing fused ring systems with nitrogen and oxygen heteroatoms. This identifier enables efficient database searching and cross-referencing across multiple chemical information systems.
Properties
IUPAC Name |
1-benzyl-7-iodopyrido[2,3-b][1,4]oxazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2O2/c15-11-6-12-14(16-7-11)19-9-13(18)17(12)8-10-4-2-1-3-5-10/h1-7H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGCQXKQWKTXCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=C(O1)N=CC(=C2)I)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674143 | |
| Record name | 1-Benzyl-7-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203499-40-4 | |
| Record name | 7-Iodo-1-(phenylmethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1203499-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzyl-7-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Structure Formation via One-Pot Annulation
The pyrido[2,3-b] oxazin-2-one scaffold is constructed via a Smiles rearrangement-driven annulation. A seminal method involves reacting 2-halo-3-hydroxypyridines with N-substituted-2-chloroacetamides in the presence of cesium carbonate (Cs₂CO₃) in refluxing acetonitrile . For the target compound, 7-iodo-2-chloro-3-hydroxypyridine serves as the starting material.
Reaction Conditions :
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Molar Ratio : 1:1 (2-halo-3-hydroxypyridine : N-benzyl-2-chloroacetamide)
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Base : Cs₂CO₃ (2.5 equiv)
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Solvent : Acetonitrile (reflux, 12–24 hours)
Mechanistic Pathway :
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O-Alkylation : The hydroxyl group of 7-iodo-2-chloro-3-hydroxypyridine attacks the chloroacetamide’s α-carbon, forming an ether intermediate.
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Smiles Rearrangement : Intramolecular nucleophilic aromatic substitution (SNAr) occurs, transferring the benzyl group to the pyridine nitrogen.
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Cyclization : The amide oxygen attacks the adjacent pyridine carbon, closing the oxazinone ring .
Benzylation Strategy
The benzyl group at position 1 is introduced during the annulation step by employing N-benzyl-2-chloroacetamide as the alkylating agent . Alternative post-cyclization benzylation using benzyl bromide and K₂CO₃ in DMF is less favored due to competing O-alkylation.
Key Data :
Optimized Synthetic Route
Combining the above steps, the optimized synthesis proceeds as follows:
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Synthesis of 7-Iodo-2-chloro-3-hydroxypyridine :
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2-Chloro-3-hydroxypyridine + NIS → 7-Iodo-2-chloro-3-hydroxypyridine (78% yield).
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Purification : The product precipitates upon cooling and is isolated via filtration . No column chromatography is required.
Scalability and Functional Group Tolerance
Comparative Analysis of Methods
Chemical Reactions Analysis
1-Benzyl-7-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxazine ring to a more reduced form.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like potassium carbonate. Major products formed from these reactions depend on the specific reagents and conditions used, but can include a wide range of substituted derivatives.
Scientific Research Applications
1-Benzyl-7-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Chemical Biology: The compound is employed in chemical biology research to probe cellular processes and interactions.
Industrial Applications: In industry, it is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-7-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of tumor growth. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrido[2,3-b][1,4]oxazin-2(3H)-one derivatives are studied for their structural versatility and bioactivity. Key comparisons focus on substituents at the 1- and 7-positions, which modulate physicochemical properties and target engagement.
Structural and Physicochemical Comparisons
Pharmacokinetic Considerations
- The benzyl-iodo combination in the target compound may reduce aqueous solubility compared to smaller substituents (e.g., methyl or fluoro), necessitating formulation optimization for in vivo studies .
- ALM301’s ethyl-phenyl design balances solubility and potency, achieving nanomolar AKT inhibition and favorable pharmacokinetics in preclinical models .
Biological Activity
1-Benzyl-7-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is a halogenated heterocyclic compound with the molecular formula C14H11IN2O2 and a molecular weight of 366.15 g/mol. Its unique structure positions it as a potential candidate for various biological applications, particularly in cancer research and therapeutic development.
- Molecular Formula : C14H11IN2O2
- Molecular Weight : 366.15 g/mol
- CAS Number : 1203499-40-4
Biological Activity Overview
Research on the biological activity of this compound suggests its potential role as an antiproliferative agent, particularly in cancer treatment. The compound's activity can be attributed to its interaction with cellular mechanisms involved in cell cycle regulation and apoptosis.
The compound has been studied for its effects on microtubule dynamics and cell cycle progression:
- Microtubule Disruption : Similar to other compounds in its class, it is hypothesized that this compound may disrupt microtubule polymerization, leading to mitotic arrest and subsequent apoptosis in cancer cells .
- Cell Cycle Arrest : Studies indicate that it may induce G2/M phase arrest in cancer cell lines, which is critical for inhibiting tumor growth .
Case Studies and Experimental Data
Several studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of this compound:
| Study | Compound | IC50 (nM) | Cell Line | Mechanism |
|---|---|---|---|---|
| 24 | 52 | MCF-7 | Microtubule inhibition | |
| 8u | 94 | KRAS-mutated cells | SOS1 inhibition | |
| Various | 27.7 - 459 | Various | Antiproliferative effects |
Detailed Findings
- Antiproliferative Activity : In vitro studies have shown that compounds structurally related to this compound exhibit significant antiproliferative effects against breast cancer cell lines (e.g., MCF-7) with IC50 values ranging from low nanomolar concentrations .
- Apoptosis Induction : The compound may trigger apoptosis through pathways involving caspases and mitochondrial dysfunction. Immunofluorescence assays have demonstrated increased multinucleation in treated cells, indicative of mitotic catastrophe—a hallmark of effective anticancer agents .
Q & A
Basic Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
